molecular formula C19H18ClN3O3S B2963744 3-chloro-N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}-2-methylbenzene-1-sulfonamide CAS No. 2191404-67-6

3-chloro-N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}-2-methylbenzene-1-sulfonamide

Cat. No.: B2963744
CAS No.: 2191404-67-6
M. Wt: 403.88
InChI Key: GHGARNZHNDBHHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}-2-methylbenzene-1-sulfonamide is a complex organic compound with a unique structure that includes a chloro group, a methoxyphenyl group, a pyrimidinyl group, and a sulfonamide group

Preparation Methods

The synthesis of 3-chloro-N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}-2-methylbenzene-1-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrimidinyl intermediate: This involves the reaction of 4-methoxyphenyl with appropriate reagents to form the pyrimidinyl group.

    Introduction of the sulfonamide group: This step involves the reaction of the pyrimidinyl intermediate with sulfonyl chloride in the presence of a base such as triethylamine.

Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

3-chloro-N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}-2-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxyphenyl and pyrimidinyl groups.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include thionyl chloride for chlorination, triethylamine for base-catalyzed reactions, and various oxidizing and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-chloro-N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}-2-methylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the NF-kB inflammatory pathway, which is involved in various inflammatory and immune responses .

Comparison with Similar Compounds

Similar compounds to 3-chloro-N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}-2-methylbenzene-1-sulfonamide include:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

3-chloro-N-[[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3S/c1-13-17(20)4-3-5-19(13)27(24,25)23-11-15-10-18(22-12-21-15)14-6-8-16(26-2)9-7-14/h3-10,12,23H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGARNZHNDBHHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=CC(=NC=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.